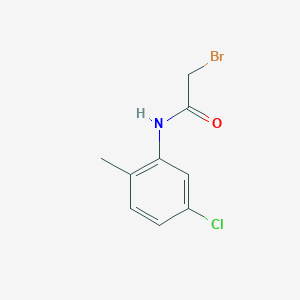

2-Bromo-N-(5-chloro-2-méthylphényl)acétamide

Vue d'ensemble

Description

“2-Bromo-N-(5-chloro-2-methylphenyl)acetamide” is a chemical compound with the molecular formula C9H9BrClNO . It is related to other compounds such as “2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene”, which is an antidiabetic agent used to prepare Canagliflozin .

Molecular Structure Analysis

The molecular structure of “2-Bromo-N-(5-chloro-2-methylphenyl)acetamide” is represented by the formula C9H9BrClNO . The molecular weight of this compound is 262.53 .Physical and Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-N-(5-chloro-2-methylphenyl)acetamide” include a molecular weight of 262.53 . The compound is a solid . Other specific physical and chemical properties like boiling point, melting point, and density are not provided in the available resources.Applications De Recherche Scientifique

Activité Antivirale

Les dérivés de l'indole, qui comprennent des composés comme le 2-Bromo-N-(5-chloro-2-méthylphényl)acétamide, ont été étudiés pour leurs propriétés antivirales. Ces composés ont montré une activité inhibitrice contre le virus de la grippe A et d'autres virus, indiquant leur potentiel en tant qu'agents antiviraux .

Propriétés Anti-inflammatoires

Le noyau indole, présent dans le this compound, est connu pour posséder des activités anti-inflammatoires. Cela en fait un candidat pour le développement de nouveaux médicaments anti-inflammatoires .

Applications Anticancéreuses

Les dérivés de l'indole sont explorés pour leurs effets anticancéreux. La capacité de ces composés à se lier avec une forte affinité à de multiples récepteurs peut être exploitée pour développer de nouveaux agents thérapeutiques ciblant divers cancers .

Effets Antimicrobiens

Le cadre structurel des dérivés de l'indole, y compris le this compound, a été associé à une activité antimicrobienne. Cela ouvre des possibilités pour leur utilisation dans le traitement des infections bactériennes .

Activité Antituberculeuse

La recherche a indiqué que les dérivés de l'indole peuvent être efficaces contre la tuberculose. L'activité pharmacologique de ces composés peut être optimisée pour créer des médicaments antituberculeux puissants .

Potentiel Antidiabétique

Les composés à base d'indole sont étudiés pour leur potentiel à traiter le diabète. Leur interaction avec les récepteurs biologiques peut conduire au développement de nouveaux médicaments antidiabétiques .

Propriétés Antimalariques

L'activité biologique des dérivés de l'indole s'étend aux effets antimalariques. Ces composés pourraient contribuer à la création de nouvelles thérapies antimalariques .

Activité Anticholinestérasique

Les dérivés de l'indole se sont avérés prometteurs dans l'activité anticholinestérasique, qui est cruciale dans le traitement de maladies telles que la maladie d'Alzheimer. Cette application pourrait conduire au développement de nouveaux médicaments pour les maladies neurodégénératives .

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body, which could potentially be the targets of this compound .

Mode of Action

The mode of action of 2-Bromo-N-(5-chloro-2-methylphenyl)acetamide involves a series of chemical reactions. It is suggested that the compound may undergo free radical reactions, nucleophilic substitution, and oxidation

Biochemical Pathways

It is suggested that the compound may be involved in various chemical reactions such as free radical reactions, nucleophilic substitution, and oxidation . These reactions could potentially affect various biochemical pathways and their downstream effects.

Result of Action

The compound’s potential involvement in various chemical reactions suggests that it could have significant effects at the molecular and cellular levels .

Analyse Biochimique

Biochemical Properties

2-Bromo-N-(5-chloro-2-methylphenyl)acetamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with other biomolecules, including proteins and nucleic acids. These interactions are crucial for understanding the compound’s potential effects on cellular processes and its overall biochemical properties .

Cellular Effects

The effects of 2-Bromo-N-(5-chloro-2-methylphenyl)acetamide on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, 2-Bromo-N-(5-chloro-2-methylphenyl)acetamide can affect gene expression and cellular metabolism. Additionally, it has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, 2-Bromo-N-(5-chloro-2-methylphenyl)acetamide exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes, such as acetylcholinesterase, which plays a critical role in neurotransmission. By inhibiting this enzyme, the compound can alter neurotransmitter levels and affect neuronal function. Furthermore, 2-Bromo-N-(5-chloro-2-methylphenyl)acetamide can bind to DNA, leading to changes in gene expression and potentially causing mutations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-N-(5-chloro-2-methylphenyl)acetamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-N-(5-chloro-2-methylphenyl)acetamide can degrade into various metabolites, which may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause chronic toxicity and alter cellular homeostasis .

Dosage Effects in Animal Models

The effects of 2-Bromo-N-(5-chloro-2-methylphenyl)acetamide vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic potential. At higher doses, it can cause significant toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications and understanding the compound’s safety profile .

Metabolic Pathways

2-Bromo-N-(5-chloro-2-methylphenyl)acetamide is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of 2-Bromo-N-(5-chloro-2-methylphenyl)acetamide within cells and tissues are influenced by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions are essential for understanding the compound’s bioavailability and therapeutic potential .

Subcellular Localization

2-Bromo-N-(5-chloro-2-methylphenyl)acetamide exhibits specific subcellular localization, which can influence its activity and function. The compound has been observed to localize in the nucleus, where it can interact with DNA and affect gene expression. Additionally, it can be found in the cytoplasm, where it may interact with various enzymes and signaling molecules. The subcellular localization of 2-Bromo-N-(5-chloro-2-methylphenyl)acetamide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

2-bromo-N-(5-chloro-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c1-6-2-3-7(11)4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JONPOWNYKLGQBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716775 | |

| Record name | 2-Bromo-N-(5-chloro-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883518-04-5 | |

| Record name | 2-Bromo-N-(5-chloro-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(2,4-Dichlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441779.png)

![5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride](/img/structure/B1441781.png)

![4-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441783.png)

![3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441785.png)

![3-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441786.png)

![4-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441787.png)

![3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441788.png)

![3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441789.png)

![3-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441791.png)

![3-{[(3,5-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441793.png)

![3-[(2,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441796.png)

![3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441797.png)

![2-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441800.png)

![2-[4-(3-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1441801.png)